N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative characterized by a 4H-chromene backbone substituted with a 6-ethyl group, a 4-oxo moiety, and a 4-bromophenyl carboxamide side chain. The bromophenyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C18H14BrNO3 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14BrNO3/c1-2-11-3-8-16-14(9-11)15(21)10-17(23-16)18(22)20-13-6-4-12(19)5-7-13/h3-10H,2H2,1H3,(H,20,22) |
InChI Key |
FITJWDRUGJKHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-bromophenylamine with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing carboxamide group, which activates the aromatic ring toward nucleophilic attack.
The bromine’s leaving-group ability is modulated by the carboxamide’s electron-withdrawing effect, as shown in computational studies comparing substitution rates with non-amidated analogs .
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis and condensation reactions, influenced by the chromene ring’s electron-deficient environment.
Acid-Catalyzed Hydrolysis
Base-Promoted Reactions
Chromene Ring Modifications
The 4-oxo-4H-chromene system participates in cycloadditions and conjugate additions due to its α,β-unsaturated ketone moiety.
Diels-Alder Reactions
Michael Additions
| Nucleophile | Catalyst | Product | Stereochemistry |
|---|---|---|---|
| Ethyl acetoacetate | Piperidine (cat.) | β-Ketoester adduct at C3 | Racemic |
| Benzylamine | None | 1,4-Addition yielding γ-aminoketone | Undetermined |
Oxidative Transformations
The ethyl group at C6 and chromene carbonyl are sites for oxidation:
| Oxidizing Agent | Target Site | Product | Efficiency |
|---|---|---|---|
| KMnO₄ (H₂O, 25°C) | Ethyl → COOH | 6-carboxy-4-oxo-4H-chromene derivative | 88% |
| CrO₃ (AcOH, 40°C) | Chromene ketone → diol | Over-oxidation to dicarboxylic acid | 63% |
| Ozone (CH₂Cl₂, -78°C) | Chromene ring cleavage | Fragmented aldehydes | Quantitative |
Biological Activity-Linked Reactions
The compound’s interaction with microbial targets involves reversible covalent bonding:
-
Quorum Sensing Inhibition : Reacts with Pseudomonas aeruginosa PqsR receptor via H-bonding (amide NH) and π-stacking (bromophenyl) .
-
Enzyme Inhibition : Forms a Schiff base intermediate with lysine residues in monoamine oxidase B (IC₅₀ = 1.8 μM) .
Stability and Degradation
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (λ = 254 nm) | C-Br bond homolysis → radical recombination | 2.5 hrs |
| Aqueous buffer (pH 7.4, 37°C) | Slow hydrolysis (amide → carboxylic acid) | 14 days |
This reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly in designing targeted inhibitors or functionalized heterocycles .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Chromones, including derivatives like N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide, have shown significant anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has demonstrated that chromone derivatives exhibit activity against different cancer cell lines, suggesting their potential as chemotherapeutic agents .
2. Anti-HIV Properties
Compounds within the chromone class have also been investigated for their anti-HIV activity. The structural features of this compound may contribute to its efficacy in inhibiting viral replication. Such properties are critical in developing new therapeutic strategies for HIV treatment .
3. Anti-inflammatory Effects
Research has shown that chromone derivatives possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can lead to reduced inflammation and pain .
Material Science Applications
1. Fluorescent Probes
The unique structural characteristics of this compound enable its use as a fluorescent probe in various analytical applications. These compounds can be utilized in biological imaging and sensing due to their ability to emit fluorescence upon excitation .
2. Chemical Sensors
The compound's ability to interact with specific ions or molecules makes it a candidate for developing chemical sensors. For instance, chromone derivatives have been employed in detecting metal ions and other environmental pollutants due to their selective binding properties .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several chromone derivatives, including this compound. The evaluation of these compounds against human cancer cell lines revealed that they significantly inhibited cell growth compared to control groups, with IC50 values indicating potent activity .
Case Study 2: Anti-HIV Research
In a study focusing on the antiviral properties of chromones, researchers found that specific derivatives exhibited inhibitory effects on HIV replication in vitro. The study concluded that structural modifications could enhance the efficacy of these compounds against HIV .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their biosynthetic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound shares structural similarities with several carboxamide derivatives, differing primarily in substituents and heterocyclic systems:
Key Observations :
- Chromene vs. Pyridazinone derivatives (e.g., ) exhibit agonist activity for formyl peptide receptors (FPRs), while pyranone carboxamides (e.g., ) show broad-spectrum antimicrobial activity.
Enzyme Inhibition
Halogen-substituted phenyl carboxamides exhibit variable enzyme inhibitory effects:
- Monoacylglycerol Lipase (MGL) Inhibition: N-(4-bromophenyl)maleimide (IC50 = 4.37 μM) shows comparable potency to iodine/chlorine analogs, suggesting halogen size minimally impacts activity .
- Antiviral Activity : A 4-bromophenyl-containing compound (Derivative 6, EC50 = 5.5 μM) demonstrates efficacy against coronaviruses, highlighting the bromophenyl group’s role in viral target engagement .
Receptor Binding
- FPR Agonism: Pyridazinone derivatives with 4-bromophenyl groups (e.g., ) activate FPR2, inducing calcium mobilization in neutrophils. The target compound’s chromene core may offer distinct binding modes due to aromaticity differences.
Antimicrobial Activity
- Pyranone carboxamides () exhibit MIC values of 8–64 μg/mL against Staphylococcus aureus and Candida krusei.
Discussion of Key Findings
- Structural Advantages : The 4-bromophenyl chromene scaffold combines lipophilicity (bromine) and aromatic stability (chromene), offering a versatile template for drug design.
- Synthetic Flexibility : Microwave-assisted methods () and coupling agents () provide efficient routes for analog synthesis.
Biological Activity
N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.2 g/mol. The compound features a bromophenyl group , an ethyl substituent , and a carboxamide functional group attached to the chromene core, contributing to its unique chemical properties and biological activities .
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 912898-51-2 |
| Molecular Formula | C₁₈H₁₄BrNO₃ |
| Molecular Weight | 372.2 g/mol |
Biological Activity
This compound exhibits significant biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : It can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the pathophysiology of various inflammatory conditions .
- Anticancer Properties : Studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others, by inducing apoptosis and inhibiting cell proliferation .
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been evaluated for its binding affinity to cholinesterases and β-secretase, showing potential as a multi-target-directed ligand in neurodegenerative diseases .
Case Study: Inhibition of COX and LOX Enzymes
A study investigating the inhibitory effects of various chromene derivatives on COX and LOX enzymes revealed that this compound effectively reduced enzyme activity, indicating its potential as an anti-inflammatory agent. The compound's IC50 values were comparable to known inhibitors, suggesting significant therapeutic potential .
Structure–Activity Relationship (SAR)
The structure–activity relationship of chromene derivatives highlights the importance of functional groups in modulating biological activity. For instance:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene | Methoxy group instead of ethyl | Distinct anti-inflammatory properties |
| N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Incorporates a thiazole ring | Different activity profile |
| N-(4-Bromophenyl)furan-2-carboxamide | Contains a furan ring | Unique reactivity patterns |
The combination of the bromophenyl and ethyl groups with the chromene core enhances the compound's versatility for various applications in research and industry .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via a multi-step route:
Chromene Core Formation : Condensation of substituted salicylaldehydes with ethyl acetoacetate under acidic conditions to form the 4-oxo-4H-chromene scaffold .
Carboxamide Introduction : Coupling the chromene-2-carboxylic acid derivative with 4-bromoaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMF/ethanol) improve purity.
Optimization : Monitor reaction progress via TLC, adjust stoichiometry (1.2–1.5 equivalents of 4-bromoaniline), and control temperature (0–5°C during coupling) to minimize side products .
Basic: How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Answer:
- FT-IR : Confirm carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ (chromene-4-one) and ~1650 cm⁻¹ (carboxamide) .
- NMR :
- X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm planarity of the chromene system .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity, and how should controls be designed?
Answer:
- Cholinesterase Inhibition :
- Anticancer Activity :
- Antioxidant Activity :
Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?
Answer:
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers) .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphism or stereochemical variations .
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
Advanced: What strategies enhance the pharmacokinetic profile and target affinity through substituent modification?
Answer:
- Substituent Effects :
- SAR Workflow :
Advanced: Which computational methods predict binding modes with targets like BACE-1 or cholinesterases?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds with BACE-1 Asp32 or AChE Trp86) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD ≤2.0 Å acceptable) .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities; validate with experimental IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
